Product packaging for Scandium chloride(Cat. No.:CAS No. 17775-46-1)

Scandium chloride

Cat. No.: B1249158
CAS No.: 17775-46-1
M. Wt: 151.31 g/mol
InChI Key: DVMZCYSFPFUKKE-UHFFFAOYSA-K
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Description

Historical Trajectories and Milestones in Scandium Chloride Chemistry

The story of this compound is intrinsically linked to the discovery of the element scandium itself. In 1869, the renowned chemist Dmitri Mendeleev predicted the existence of an element, which he termed "ekaboron," with an atomic mass between 40 and 48. wikipedia.orgperiodic-table.comacs.org A decade later, in 1879, Lars Fredrik Nilson and his team, while analyzing the minerals euxenite and gadolinite, successfully isolated scandium oxide. wikipedia.orgrsc.orgnih.gov Per Teodor Cleve later recognized this new element as the one predicted by Mendeleev. wikipedia.orgthermofisher.com

A pivotal moment in the history of this compound occurred in 1937 when metallic scandium was first produced. This was achieved by the electrolysis of a eutectic mixture of potassium, lithium, and scandium chlorides at temperatures between 700 and 800°C. wikipedia.orgwikipedia.orgthermofisher.com This breakthrough laid the groundwork for future research into the properties and applications of scandium and its compounds. The first pound of 99% pure scandium metal was not produced until 1960. wikipedia.orgnih.gov

Contemporary Relevance of this compound in Chemical Science and Technology

In modern chemical science, this compound is recognized for its role as a powerful Lewis acid catalyst. chemimpex.comscandium.org This property allows it to accelerate various organic reactions by accepting electron pairs, thereby increasing the reactivity of molecules and improving reaction yields. scandium.org Its applications in organic synthesis are extensive, including its use in Friedel-Crafts reactions, Michael additions, aldol (B89426) reactions, and cyclization reactions. scandium.orgjbnano.com

Beyond catalysis, this compound is a crucial precursor for the synthesis of other scandium compounds, such as scandium oxide (Sc₂O₃), which is utilized in high-intensity lighting, electronic ceramics, and solid oxide fuel cells. jbnano.comchemimpex.commdpi.com It is also used in the production of high-performance materials like aluminum-scandium alloys, which offer enhanced strength and are valuable in the aerospace industry. jbnano.comchemimpex.com Furthermore, this compound finds application in optical fibers and as a component in some halide lamps. wikipedia.org

Scope and Methodological Approaches in this compound Research

The investigation of this compound employs a range of sophisticated research methodologies. The synthesis of high-purity anhydrous this compound is a key area of focus, with methods such as a one-step rapid heating process being developed to achieve high purity levels. mdpi.comresearchgate.net

Characterization of this compound and its derivatives is accomplished through various analytical techniques. X-ray diffraction (XRD) is used to determine the crystal structure, while scanning electron microscopy (SEM) and energy dispersive spectroscopy (EDS) provide insights into the morphology and elemental composition of the material. mdpi.comresearchgate.net For studying its hydrated forms and complexes, techniques like ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are employed to understand the coordination environment of the scandium ion. researchgate.netresearchgate.net Computational studies are also utilized to predict new structural modifications of related compounds like scandium oxychloride (ScOCl). bg.ac.rsresearchgate.net

Properties of this compound

PropertyValue
Molecular Formula ScCl₃
Molar Mass 151.31 g/mol
Appearance White or yellowish crystalline powder
Melting Point 960 °C
Solubility Soluble in water and alcohol
Crystal Structure Layered BiI₃ motif with octahedral scandium centers

This table contains data for anhydrous this compound. Data sourced from multiple references. biosynth.comwikipedia.orgchemeurope.comscandium.orgamericanelements.com

Hydrated Forms of this compound

CompoundMolecular FormulaMolecular WeightAppearance
Scandium (III) chloride hexahydrate ScCl₃·6H₂O259.41 g/mol White crystalline powder
trans-[ScCl₂(H₂O)₄]Cl·2H₂O [ScCl₂(H₂O)₄]Cl·2H₂ON/ACrystalline Solid

Data sourced from multiple references. wikipedia.orgchemimpex.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Sc B1249158 Scandium chloride CAS No. 17775-46-1

Properties

CAS No.

17775-46-1

Molecular Formula

Cl3Sc

Molecular Weight

151.31 g/mol

IUPAC Name

scandium(3+);trichloride

InChI

InChI=1S/3ClH.Sc/h3*1H;/q;;;+3/p-3

InChI Key

DVMZCYSFPFUKKE-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Sc+3]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Sc+3]

Synonyms

scandium chloride

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation of Scandium Chloride

Anhydrous Scandium Chloride: Novel Synthesis Routes

The creation of anhydrous this compound (ScCl₃) is a crucial step for its use in organometallic synthesis and as a precursor for metallic scandium. Several methods have been developed, each with distinct advantages and challenges, focusing on the rigorous exclusion of water to prevent the formation of scandium oxychloride.

Thermochemical Chlorination of Scandium Precursors

A primary industrial method for synthesizing anhydrous this compound involves the high-temperature chlorination of scandium oxide (Sc₂O₃). This process typically utilizes a chlorinating agent such as ammonium (B1175870) chloride (NH₄Cl). The reaction of scandium oxide with ammonium chloride has been studied through complex thermal analysis. researchgate.net To prevent the formation of scandium oxide, it is crucial that the this compound produced is as free of water as possible. This can be achieved by adding ammonium chloride, which facilitates the formation of the stable ammonium hexachloroscandate(III). researchgate.net

Another approach involves the direct chlorination of scandium metal. Scandium metal readily reacts with chlorine gas (Cl₂) to form scandium(III) chloride. webelements.com This method, while straightforward, is often less economical due to the high cost of metallic scandium.

A one-step rapid heating process has been proposed as a novel method to prepare high-purity anhydrous ScCl₃ molten salt from low-purity scandium oxide. mdpi.comresearchgate.net This process involves heating in an inert gas stream to remove ammonium chloride and residual crystal water. mdpi.com Under optimized conditions, this method can yield high-purity this compound molten salt with a low hydrolysis rate. mdpi.com

MethodPrecursorReagent(s)Key ConditionsProduct Purity
Ammonium Chloride RouteScandium Oxide (Sc₂O₃)Ammonium Chloride (NH₄Cl)High TemperatureHigh, forms stable intermediate
Direct ChlorinationScandium Metal (Sc)Chlorine Gas (Cl₂)High TemperatureVery High
Rapid Heating ProcessLow-purity Scandium Oxide (Sc₂O₃)Ammonium Chloride (NH₄Cl)Rapid heating in inert gas99.69% mdpi.com

Halogenation Reactions with Organic Chlorinating Agents

Organic chlorinating agents offer an alternative route to anhydrous this compound, often under milder conditions than thermochemical methods. Reagents such as thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂) are effective for this transformation. uleth.ca

The reaction of scandium oxide with thionyl chloride in the presence of an organic solvent like tetrahydrofuran (B95107) (THF) is a common laboratory-scale synthesis. uleth.ca The process involves the dropwise addition of a solution of thionyl chloride in THF to this compound hexahydrate, leading to the evolution of sulfur dioxide and hydrogen chloride gas and the precipitation of the anhydrous ScCl₃(THF)₃ adduct. uleth.ca

The use of trimethylchlorosilane has also been reported as a convenient method for the dehydration of metal chloride hydrates, including this compound, to produce either solvated or unsolvated anhydrous metal chlorides. acs.org

Organic Chlorinating AgentScandium PrecursorKey Features
Thionyl Chloride (SOCl₂)This compound HexahydrateForms a THF adduct, ScCl₃(THF)₃. uleth.ca
Phosgene (COCl₂)Scandium OxideMentioned as a chlorinating agent in preparative methods.
TrimethylchlorosilaneThis compound Hydrate (B1144303)Allows for the synthesis of both solvated and unsolvated anhydrous forms. acs.org

Controlled Desolvation and Dehydration Techniques

The preparation of anhydrous this compound from its hydrated form, typically this compound hexahydrate (ScCl₃·6H₂O), presents a significant challenge due to the formation of scandium oxychloride upon simple heating. wikipedia.org Therefore, controlled dehydration techniques are essential.

One effective method involves the reaction of this compound hexahydrate with thionyl chloride in an organic solvent. google.com This process introduces an organic ligand that forms a stable complex with the scandium metal center, replacing the crystal water. The organic ligand is subsequently removed by calcination in a non-reactive gas atmosphere to yield high-purity anhydrous this compound. google.com

Another strategy involves heating the hydrated salt in a stream of hydrogen chloride gas, which suppresses the formation of oxychloride. Alternatively, the addition of ammonium chloride before heating leads to the formation of the intermediate (NH₄)₃ScCl₆, which then decomposes to anhydrous ScCl₃ upon further heating.

A patented method describes mixing scandium trichloride (B1173362) hexahydrate with sulfoxide (B87167) chloride and an organic solvent (such as tetrahydrofuran, acetonitrile (B52724), or pyridine) and reacting for 10 to 24 hours at 15 to 60 °C. The resulting crude product is then calcined in a non-reactive gas atmosphere to produce anhydrous scandium trichloride. google.com

Synthesis and Structural Elucidation of Hydrated and Solvated this compound Species

Hydrated and solvated forms of this compound are important in their own right, often serving as starting materials for other scandium compounds and exhibiting interesting structural chemistry.

Preparation of this compound Hydrates and their Crystalline Forms

This compound hydrates can be prepared by dissolving scandium oxide in hydrochloric acid and allowing the solution to evaporate. The dissolution of scandium metal in concentrated hydrochloric acid can also yield various hydrated species depending on the reaction conditions. researchgate.netresearchgate.net For instance, using an ice bath during the reaction can lead to the isolation of [Sc(H₂O)₆]³⁺[Cl⁻]₃ and [ScCl₂(H₂O)₄]⁺[Cl⁻]·H₂O. researchgate.netresearchgate.net

The crystalline forms of these hydrates have been a subject of detailed study. X-ray crystallography has revealed that this compound hexahydrate has the structure trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org Low-temperature single-crystal X-ray diffraction has also been used to characterize this compound heptahydrate, ScCl₃·7H₂O, which is isomorphous with the bromide version and features a seven-coordinate scandium atom in a pentagonal-bipyramidal geometry. researchgate.net

Heating these hydrates can lead to interconversion. For example, heating [Sc(H₂O)₆]³⁺[Cl⁻]₃ or [ScCl₂(H₂O)₄]⁺[Cl⁻]·H₂O at 130 °C in toluene (B28343) or water results in the crystallization of [ScCl₂(H₂O)₄]⁺[ScCl₄(H₂O)₂]⁻. researchgate.netresearchgate.net

Hydrated this compoundPreparation MethodCrystalline Structure
[Sc(H₂O)₆]³⁺[Cl⁻]₃Dissolution of Sc metal in conc. HCl with ice bath. researchgate.netresearchgate.netContains hexaaquascandium(III) ion.
trans-[ScCl₂(H₂O)₄]Cl·2H₂OCommercially available hexahydrate. wikipedia.orgOctahedral scandium center. wikipedia.org
ScCl₃·7H₂OCrystallization from aqueous solution.Pentagonal-bipyramidal scandium center. researchgate.net
[ScCl₂(H₂O)₄]⁺[ScCl₄(H₂O)₂]⁻Heating of other hydrates at 130°C. researchgate.netresearchgate.netContains both cationic and anionic scandium complexes.

Solvate Formation in Non-Aqueous Media (e.g., Tetrahydrofuran Adducts)

This compound readily forms solvates with various non-aqueous solvents, particularly with Lewis basic ligands. The most common and synthetically useful of these is the tetrahydrofuran (THF) adduct, ScCl₃(THF)₃. wikipedia.org This complex is typically prepared by reacting anhydrous this compound or by the controlled dehydration of this compound hydrate with thionyl chloride in THF. uleth.caresearchgate.net It crystallizes as white crystals and is soluble in THF, making it a convenient starting material for the synthesis of organoscandium compounds. wikipedia.orguleth.ca

Besides THF, this compound forms adducts with other solvents. Attempts to dehydrate this compound hexahydrate with simple organic solvents have led to the isolation of various solvated compounds. researchgate.net For example, reaction with acetonitrile can yield [ScCl₃(MeCN)₃]·MeCN, and with pyridine, [ScCl₃(py)₃]·py can be formed. researchgate.net Efforts to dehydrate the hexahydrate in the presence of a Lewis base have also led to the characterization of monohydrate solvates such as [ScCl₃(THF)₂(H₂O)]·THF and [ScCl₃(κ²-DME)(H₂O)] (where DME is dimethoxyethane). researchgate.net

The formation of these solvates highlights the strong Lewis acidity of the scandium(III) center and its tendency to coordinate with available electron donors.

Green Chemistry Principles in this compound Synthesisresearchgate.netijcce.ac.ir

The growing emphasis on sustainable technology has propelled the integration of green chemistry principles into the synthesis of inorganic compounds, including this compound. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgresearchgate.net For scandium, which is often recovered as a byproduct from the processing of other metals, green methodologies are critical for developing more sustainable and economically viable production routes. nih.govmdpi.com

A primary focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. mdpi.com Traditional methods for scandium extraction and purification often rely on solvent extraction with organic diluents, which pose environmental risks. nih.gov Innovations in this area are exploring greener alternatives.

Ionic Liquids: One promising approach is the use of ionic liquids (ILs) as a replacement for conventional organic solvents in solvent extraction processes. nih.govkuleuven.be ILs are salts with low melting points that are non-volatile and non-flammable, making them a safer alternative. For instance, a system using an ionic liquid like betainium bis(trifluoromethylsulfonyl)imide ([Hbet][Tf2N]) has been developed to selectively extract scandium from leachates of bauxite (B576324) residue. kuleuven.be This method not only avoids hazardous organic solvents but also demonstrates high selectivity for scandium over other co-dissolved elements. kuleuven.be

Solid-State and Solvent-Free Reactions: Another strategy is the development of solvent-free synthesis routes. chemistrydocs.com While direct solvent-free synthesis of this compound from its elements is not common, related principles are applied in its preparation and purification. For example, some syntheses of complex organic molecules utilize scandium triflate as a catalyst in solvent-free conditions, highlighting the potential for scandium compounds in green applications. ijcce.ac.ir The preparation of anhydrous this compound from its hydrated form (ScCl₃·6H₂O) presents a challenge, as simple heating leads to the formation of undesirable scandium oxychloride. A reduced-waste approach involves using thionyl chloride (SOCl₂) in conjunction with an organic solvent such as tetrahydrofuran. google.com In this process, the thionyl chloride reacts with the water of hydration to form volatile byproducts (SO₂ and HCl), and the organic solvent forms a complex with scandium, which is then removed via calcination to yield high-purity anhydrous ScCl₃. google.com This method minimizes solid waste by converting it into easily removable gases.

Reduced-Waste Extraction: Efforts to reduce waste also extend to the initial extraction phase. Bioleaching, which uses microorganisms to extract metals from ores, represents a greener alternative to harsh acid leaching, reducing chemical consumption and operating at ambient conditions. mdpi.comscandium.org Similarly, "urban mining," the recovery of valuable elements like scandium from electronic waste, contributes to resource sustainability and waste reduction. scandium.org

Methodology Green Principle Applied Description Advantages Reference(s)
Ionic Liquid Extraction Use of Safer SolventsEmploys non-volatile, non-flammable ionic liquids to replace traditional organic solvents for scandium extraction.Reduces environmental risk, enhances selectivity for scandium. nih.govkuleuven.be
Bioleaching Use of Renewable FeedstocksUtilizes microorganisms to leach scandium from ores or industrial waste like red mud.Low energy consumption, reduced need for harsh chemicals, environmentally friendly. mdpi.comscandium.org
Dehydration with SOCl₂ Waste PreventionReacts water of hydration in ScCl₃·6H₂O with thionyl chloride to form volatile byproducts (SO₂, HCl).Prevents formation of solid scandium oxychloride waste, yields high-purity anhydrous product. google.com
Solid-Phase Sorption Reduced Waste GenerationUses solid extractants, such as polymer granules impregnated with an extractant, to sorb scandium from solutions.Minimizes loss of extractant, can be used with solutions containing suspended solids. google.com

Minimizing energy consumption is a core tenet of green chemistry, directly impacting both environmental sustainability and economic cost. acs.orgscribd.com The development of energy-efficient synthesis routes for this compound and its precursors is an active area of research.

Hydrometallurgical Processes: Compared to pyrometallurgy, which involves high-temperature operations like roasting and smelting, hydrometallurgical processes are generally more energy-efficient. mdpi.com These processes, which include leaching, precipitation, and solvent extraction, operate at or near ambient temperatures and pressures, significantly reducing energy input. mdpi.comscribd.com The sulfation-roasting-leaching process, for example, has been optimized to dissolve scandium from bauxite residue at relatively low temperatures with low acid consumption. researchgate.netkuleuven.be

Catalysis: The use of catalysts can dramatically lower the energy barrier for chemical reactions, allowing them to proceed under milder conditions. This compound itself, and its derivatives like scandium triflate, are known to be effective Lewis acid catalysts in various organic reactions, promoting high efficiency and selectivity under gentle conditions. scandium.org This catalytic activity is a hallmark of green chemistry, as it reduces the energy required for chemical transformations. scribd.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. acs.org Reactions with high atom economy are inherently more energy-efficient as they minimize the production of waste that would require energy for disposal or recycling. Choosing synthetic pathways that avoid the use of protecting groups or unnecessary derivatization also contributes to better atom economy and lower energy use. acs.org

Solvent-Free and Reduced-Waste Methodologies

Purification Techniques and Single Crystal Growth of this compound Derivativesmdpi.com

The production of high-purity this compound is essential for its applications in fields such as alloys, ceramics, and electronics. archivemarketresearch.com Purification is particularly challenging because scandium is often found in low concentrations alongside chemically similar elements like iron, aluminum, titanium, and other rare earths. mdpi.com Following initial extraction, various techniques are employed to remove these impurities.

Purification Techniques:

Solvent Extraction (SX): This remains the most common commercial method for scandium purification. mdpi.com It involves the use of organic extractants that selectively bind to scandium ions and pull them from an aqueous solution containing impurities. Organophosphorus compounds, such as di-(2-ethylhexyl) phosphate (B84403) (D2EHPA), are highly effective for selectively extracting Sc(III). nih.govmdpi.com The efficiency of extraction can be optimized by controlling factors like pH and the concentration of the extractant.

Ion-Exchange (IX) Chromatography: This technique uses resins that selectively adsorb certain ions. researchgate.net For scandium purification, cation-exchange resins are often employed. In one study, a 732-type strong acid cation exchange resin was used to effectively remove impurities like Fe, Al, Ca, Zr, and Si from a this compound solution. researchgate.net The process can be enhanced by using complexing agents like EDTA, which bind to scandium and prevent it from adsorbing to the resin while impurities are captured. researchgate.net

Precipitation: Selective precipitation can be used to separate scandium from impurities. For instance, scandium can be precipitated as scandium oxalate (B1200264) from a solution, leaving other ions behind. The resulting scandium oxalate can then be calcined to produce high-purity scandium oxide, which can be re-dissolved to form a pure this compound solution. google.comgoogle.com

Technique Reagent/Resin Target Impurity Removal Efficiency (%) Reference(s)
Ion Exchange 732-type resinFe(III)95.5 researchgate.net
732-type resinTi99.8 researchgate.net
732-type resinAl100 researchgate.net
732-type resinCa98.2 researchgate.net
732-type resinZr98.6 researchgate.net
732-type resinSi100 researchgate.net
Solvent Extraction 0.1 M HF (Scrubbing)Zr80 mdpi.com
0.1 M HF (Scrubbing)V50 mdpi.com
0.1 M HF (Scrubbing)Ti53 mdpi.com

Single Crystal Growth of this compound Derivatives: The growth of single crystals is crucial for fundamental studies of material properties and for certain high-technology applications. americanelements.com Single crystals of this compound and its derivatives can be prepared by several methods, including Czochralski, Bridgman, and flux growth techniques. americanelements.comresearchgate.net

Halide Flux Growth: This method involves dissolving the components of the desired crystal (e.g., Sc₂O₃ and MoO₃) in a molten salt flux, such as a NaCl/KCl mixture, at high temperatures. researchgate.net The mixture is held at a high temperature to ensure complete dissolution and homogenization, and then slowly cooled, allowing large, high-quality single crystals to form. This technique was successfully used to grow single crystals of Sc₂(MoO₄)₃ and Sc₂(WO₄)₃. researchgate.net

Synthesis from Solution: Single crystals of this compound complexes can also be grown from solution. A rare example of a mono(aminopyridinate)this compound derivative was synthesized via a salt elimination reaction in tetrahydrofuran (THF). mdpi.com After the reaction, the product was dissolved in hexane, and the solution was concentrated and cooled to -25 °C, resulting in the formation of colorless single crystals suitable for X-ray diffraction analysis. mdpi.com This analysis provided detailed structural information about the compound. mdpi.com

Parameter Value
Compound [C₄₀H₅₉Cl₂N₂O₂Sc]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.4441(8)
b (Å) 22.9975(10)
c (Å) 13.9971(8)
β (°) ** 92.297(5)
Volume (ų) **4002.5(4)
Z 4
Source: mdpi.com

Advanced Coordination Chemistry and Solution Behavior of Scandium Chloride

Ligand Interactions and Complexation Phenomena

The coordination chemistry of scandium(III) chloride is characterized by its strong Lewis acidic nature and its interactions with a variety of ligands to form stable complexes.

Scandium(III) chloride is a potent Lewis acid, a substance capable of accepting an electron pair. scandium.orggoogle.com This property is fundamental to its catalytic activity in numerous organic reactions. scandium.org The Lewis acidity of the scandium(III) cation stems from its high charge-to-size ratio (Z/r), which makes it highly polarizing. kuleuven.be As a hard Lewis acid, it preferentially interacts with hard Lewis bases, such as oxygen- and nitrogen-containing ligands. acs.orgresearchgate.net This ability to accept electron pairs allows ScCl₃ to activate substrates by coordinating with electron-rich species, thereby lowering the activation energy for reactions like aldol (B89426) condensations, Friedel-Crafts reactions, and Michael additions. scandium.orgstanfordmaterials.com While other scandium compounds like scandium triflate are also noted for their Lewis acidity, the principle remains the same: the scandium center acts as an effective electron-pair acceptor. google.comkuleuven.be

The synthesis of novel scandium-ligand complexes is an active area of research, driven by the quest for new catalysts and materials. Scandium chloride, particularly its THF adduct [ScCl₃(THF)₃], serves as a common starting material for the synthesis of organoscandium compounds. researchgate.netwikipedia.org The THF ligands in this adduct can be readily substituted by other ligands.

Researchers have successfully synthesized a variety of scandium complexes using different synthetic routes:

Alkane Elimination: A scandium dimethylbenzyl complex supported by a ferrocene (B1249389) diamide (B1670390) ligand was synthesized via alkane elimination from Sc(CH₂Xy-3,5)₃(THF)₂. capes.gov.br

Transmetalation/Salt Metathesis: The reaction of [ScCl₃(THF)₃] with potassium benzyl (B1604629) (KCH₂Ph) yields [Sc(CH₂Ph)₃(THF)₃]. researchgate.net Similarly, reacting ScCl₃(thf)₃ with lithium bis(trimethylsilyl)amide (Li[CH(SiMe₃)₂]) can produce bis- and tris(alkyl) ate complexes. researchgate.net

Reaction with Ligands in Solution: A dimeric, di-hydroxy bridged scandium complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], was formed from the reaction of hydrated scandium nitrate (B79036) with 2,2′-bipyridyl (bipy) in ethanol (B145695) or nitromethane. mdpi.com

Stepwise Assembly: A scandium complex featuring both a methylidene and a phosphinidene (B88843) ligand, [(LSc)₂(μ₂-CH₂)(μ₂-PDIPP)], was synthesized by reacting a scandium methyl phosphide (B1233454) complex with a scandium dimethyl complex. acs.org

These synthetic strategies allow for the design of complexes with tailored steric and electronic properties, influencing their structure, reactivity, and potential applications. capes.gov.brresearchgate.net

Table 1: Examples of Synthesized Scandium Complexes and Starting Materials

Scandium ComplexStarting Material(s)Synthetic MethodReference(s)
[Sc(CH₂Ph)₃(THF)₃][ScCl₃(THF)₃] and KCH₂PhSalt Metathesis researchgate.net
Sc(fc[NSi(t-Bu)Me₂]₂)(CH₂Xy-3,5)(THF)Sc(CH₂Xy-3,5)₃(THF)₂ and fc[NH(Si(t-Bu)Me₂)]₂Alkane Elimination capes.gov.br
[(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]Hydrated scandium nitrate and 2,2′-bipyridylLigand Substitution mdpi.com
[(LSc)₂(μ₂-CH₂)(μ₂-PDIPP)] (L = [MeC(NDIPP)CHC(NDIPP)Me]⁻)[LSc(Me){P(H)DIPP}] and [LScMe₂]Condensation Reaction acs.org
[Sc{CH(SiMe₃)₂}₂(µ-Cl)₂Li(thf)₂]₂ScCl₃(thf)₃ and Li[CH(SiMe₃)₂]Salt Metathesis researchgate.net

Scandium(III) forms highly stable complexes with multidentate chelating and macrocyclic ligands. This is particularly relevant in fields like radiopharmaceuticals, where stable sequestration of the metal ion is critical. acs.orgnih.gov

The small ionic radius of Sc³⁺ might suggest a preference for smaller ligands with coordination numbers less than 8; however, studies have shown a preference for octadentate ligands, which can more effectively encapsulate the metal ion. nih.gov

Key examples of scandium coordination with these ligands include:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This octadentate ligand shows a very high affinity for Sc³⁺, forming the [Sc(dota)]⁻ complex. acs.org The complex is fully formed even at low pH and exhibits slow decomplexation kinetics, making DOTA and its derivatives highly suitable for scandium radioisotopes. acs.org

DTPA (1,1,4,7,7-diethylenetriaminepentaacetic acid): This acyclic chelator also displays a strong affinity for Sc³⁺. nih.gov

Cyclen-based Ligands: The 12-membered cyclen ring (1,4,7,10-tetraazacyclododecane) provides a semi-rigid framework for creating ligands that can be modified with various pendant arms to fine-tune the coordination environment around the scandium ion. acs.orgnih.gov

Crown Ethers: Scandium nitrate reacts with crown ethers like 15-crown-5 (B104581) and 18-crown-6 (B118740) in solution. However, instead of direct encapsulation, these reactions can result in structures where the crown ethers are hydrogen-bonded to scandium-aqua-nitrato or scandium-aqua-hydroxo-nitrato complexes. gla.ac.uk

The coordination number in these complexes is often high, with eight-coordination being common for scandium. mdpi.comnih.gov The stability of these chelate and macrocyclic complexes is a testament to the strong interaction between the hard Sc³⁺ ion and the donor atoms of the ligands. acs.orgnih.gov

Table 2: Stability Constants of Scandium(III) Complexes with Chelating Ligands

LigandComplex FormulaLog KScLCoordination NumberReference(s)
DOTA[Sc(dota)]⁻30.798 acs.orgnih.gov
DTPA[Sc(dtpa)]²⁻27.438 nih.gov

Design and Synthesis of Novel Scandium-Ligand Complexes [30, 35]

Solution State Speciation and Hydrolysis Mechanisms

The behavior of this compound in solution is complex and highly dependent on the solvent system (aqueous vs. non-aqueous) and the pH.

In aqueous solutions, scandium(III) is prone to hydrolysis, especially as the pH increases. geoscienceworld.orgmdpi.com Experimental studies have shown that, contrary to what might be expected for other rare-earth elements, scandium does not form stable complexes with chloride ions in aqueous hydrothermal fluids. researchgate.netgeoscienceworld.org Instead, its speciation is dominated by hydrolysis products.

The primary hydrolysis pathway involves the formation of hydroxide (B78521) complexes. At elevated temperatures and in acidic to near-neutral conditions, the dominant species are Sc(OH)²⁺ and Sc(OH)₃⁰. geoscienceworld.org The neutral complex, Sc(OH)₃⁰, becomes more predominant at higher pH and higher temperatures. geoscienceworld.org

Table 3: Experimentally Determined Formation Constants (log β) for Scandium Hydroxide Complexes at Saturated Water Vapor Pressure

Complex100°C150°C200°C250°C
Sc(OH)²⁺10.29 ± 0.0710.32 ± 0.0710.35 ± 0.1910.91 ± 0.20
Sc(OH)₃⁰27.22 ± 0.6826.66 ± 1.3527.04 ± 0.1328.02 ± 0.14
Source: researchgate.net

In concentrated, less acidic aqueous solutions, scandium(III) can undergo oligomerization. researchgate.net A key species identified is the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. researchgate.net In this dimer, two seven-coordinated scandium ions are bridged by two hydroxide groups. researchgate.net The formation of such oligomers is a critical step preceding the precipitation of scandium hydroxides or oxides from solution. osti.gov In the preparation of anhydrous ScCl₃ from its hydrated form, uncontrolled heating can lead to the formation of the hydrolysis product scandium oxychloride (ScOCl). mdpi.com

In strongly acidic aqueous solutions with low ScCl₃ concentrations (below 0.255 mol L⁻¹), scandium exists predominantly as the hexaaqua complex, [Sc(H₂O)₆]³⁺. nih.gov Even with an excess of chloride ions, neutral or anionic chloro species like ScCl₃ or [ScCl₄]⁻ are not significantly formed in these aqueous conditions. nih.gov

The behavior of this compound in non-aqueous solvents differs significantly from that in water. The lower dielectric constant of many organic solvents promotes ionic association and the formation of ion pairs. acs.org

In solvents like tetrahydrofuran (B95107) (THF), this compound forms a stable, soluble adduct, [ScCl₃(THF)₃]. wikipedia.org This complex is a valuable precursor in organometallic synthesis because the coordinated THF molecules can be displaced by other ligands. researchgate.netwikipedia.org

Thermodynamics of this compound Complexation in Solution

At ambient temperatures (25°C), while some complexation is observed, there is considerable disagreement in the literature regarding the formation constants for simple aquachloro species such as ScCl²⁺, ScCl₂⁺, and ScCl₃⁰. researchgate.net This lack of consensus complicates the definitive thermodynamic characterization of these weak interactions.

In stark contrast to the weak affinity for chloride, scandium(III) forms exceptionally stable complexes with hydroxide ions (OH⁻) and multidentate chelating ligands. For instance, the hydroxide complexes Sc(OH)²⁺ and Sc(OH)₃⁰ exhibit high formation constants that underscore their importance in scandium's aqueous chemistry, particularly at neutral to high pH. geoscienceworld.org This indicates that ligands other than chloride are dominant in controlling scandium speciation and transport in most aqueous environments.

Table 1: Comparison of Logarithmic Formation Constants (log β) for Scandium Complexes in Aqueous Solution This table illustrates the weak and disputed stability of chloride complexes versus the high stability of hydroxide complexes.

ComplexTemperature (°C)Log βSource(s)
ScCl²⁺25-0.80 to 1.45 researchgate.net
ScCl₂⁺25-0.84 to 1.35 researchgate.net
ScCl₃⁰25-1.40 to 0.16 researchgate.net
Sc(OH)²⁺10010.29 ± 0.07 geoscienceworld.org
Sc(OH)²⁺15010.32 ± 0.07 geoscienceworld.org
Sc(OH)₃⁰10027.22 ± 0.68 geoscienceworld.org
Sc(OH)₃⁰15026.66 ± 1.35 geoscienceworld.org

Solid-State Coordination Architectures and Crystallography

The solid-state chemistry of this compound is rich and varied, serving as a foundation for constructing complex coordination architectures and providing fundamental insights into the structural preferences of the Sc³⁺ ion.

Crystal engineering with this compound often involves its use as a metallic precursor or a direct structural node for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org The Sc³⁺ ion's high charge density and strong preference for hard donor atoms, such as oxygen from carboxylate linkers, facilitate the formation of robust and often highly stable frameworks. nih.gov

Strategies for building these architectures typically involve the reaction of a scandium salt, such as this compound or its hydrate (B1144303), with multitopic organic ligands under solvothermal or hydrothermal conditions. nih.govresearchgate.net This approach has led to the synthesis of novel materials, including heterometallic frameworks where scandium is incorporated alongside other metals like indium and iridium. nih.gov For example, the hydrothermal reaction of iridium chloride, scandium acetate (B1210297) (derived from the chloride), and 2,5-pyridinedicarboxylic acid yields the robust framework material ScIrPF-13. nih.gov Other examples include a coordination polymer constructed from trimeric scandium-based building blocks researchgate.net and various frameworks synthesized using different organic linkers where ScCl₃ is a common starting material. polymtl.ca Advanced synthesis techniques, such as ultrasound-assisted and microwave heating, have been shown to accelerate the crystallization of scandium-based CPs. rsc.orgrsc.org

Anhydrous this compound (ScCl₃) adopts the layered bismuth triiodide (BiI₃) crystal structure, which features octahedrally coordinated scandium centers. wikipedia.org While detailed studies on the polymorphism of ScCl₃ itself are not extensive, phase transitions are documented in related this compound systems. A notable example is the ternary potassium this compound, K₃ScCl₆, which can be formed as a byproduct during syntheses involving ScCl₃. unige.ch This compound exhibits a temperature-dependent phase transition; it exists in a monoclinic crystal system (space group P2₁/a) at room temperature and transforms to a cubic phase at 635 K. unige.ch

Furthermore, the broader field of scandium-containing materials demonstrates significant polymorphism. Scandia-stabilized zirconia (ScZ), a technologically important ceramic often prepared from scandium precursors, displays a complex phase diagram with monoclinic, tetragonal, cubic, and multiple rhombohedral polymorphs, the stability of which depends critically on both scandium concentration and crystal grain size. cdmf.org.br Thermal analysis of various scandium complexes, such as those with organic ligands, also reveals multi-step thermal decomposition pathways, indicating significant structural changes and phase transformations upon heating. scielo.br

X-ray crystallography has been instrumental in elucidating the diverse coordination geometries of scandium(III) in complexes derived from this compound. The Sc³⁺ ion exhibits flexibility in its coordination number and geometry, which are highly dependent on the steric and electronic properties of the surrounding ligands.

With simple O-donor ligands like water and tetrahydrofuran (THF), this compound forms fundamental adducts. The hydrated salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O contains a six-coordinate Sc³⁺ ion in an octahedral environment. wikipedia.org Similarly, the molecular adduct ScCl₃(H₂O)₃ features a six-coordinate scandium atom in a meridional octahedral geometry. researchgate.netrsc.org The widely used synthetic precursor ScCl₃(THF)₃ allows for the isolation of numerous organometallic and coordination compounds. wikipedia.org

Complexation with multidentate O-donor ligands like crown ethers leads to higher coordination numbers. In [ScCl₂(benzo-15-crown-5)]⁺, the scandium atom is seven-coordinate with a pentagonal bipyramidal geometry. capes.gov.br With a larger 18-crown-6 ether, an eight-coordinate [ScCl₂(18c6)]⁺ cation is formed. rsc.org

Nitrogen-donor ligands also yield a variety of structures. Monomeric complexes like [ApScCl₂(thf)₂], where Ap is a bulky aminopyridinato ligand, show a pseudo-octahedral geometry. mdpi.com Tridentate diamido-donor ligands can form five-coordinate, trigonal bipyramidal monomeric species such as [Sc(N₂TMSNpy)Cl(THF)] or chloride-bridged dinuclear complexes like [Sc₂(N₂NC3,Me)₂(μ-Cl)₂]. rsc.org The reaction with 2,2':6',2''-terpyridine (terpy) readily forms the six-coordinate complex [ScCl₃(terpy)]. rsc.orgnih.gov

Organometallic complexes and those with mixed-donor ligands further highlight scandium's structural versatility. The dinuclear complex [Sc(COT)Cl(THF)]₂ is characterized by two bridging chloride atoms between the scandium centers. nih.gov

Table 2: Selected Crystallographic Data for Scandium(III) Chloride Complexes This table provides a summary of coordination environments in various this compound complexes.

Compound FormulaLigand Type(s)Coordination GeometryAvg. Sc-Cl Bond Length (Å)Source(s)
trans-[ScCl₂(H₂O)₄]Cl·2H₂OH₂OOctahedralNot specified wikipedia.org
ScCl₃(H₂O)₃H₂Omer-Octahedral2.417 rsc.org
[Ap*ScCl₂(thf)₂]Aminopyridinate, THFPseudo-octahedral2.426 mdpi.com
[Sc₂(N₂NC3,Me)₂(μ-Cl)₂]Diamido-amineDistorted Trigonal Bipyramidal (per Sc)2.531 (bridging) rsc.org
[ScCl₃(terpy)]TerpyridineDistorted OctahedralNot specified rsc.orgnih.gov
[Sc(COT)Cl(THF)]₂Cyclooctatetraene, THF(per Sc)2.597 (bridging) nih.gov
[ScCl₂(benzo-15-crown-5)]⁺Crown Ether (O-donor)Pentagonal Bipyramidal2.395 capes.gov.br
[ScCl₂(18c6)]⁺Crown Ether (O-donor)(Distorted) Eight-coordinate2.40-2.44 rsc.org

Catalytic Applications of Scandium Chloride in Organic Transformations

Lewis Acid Catalysis in Carbon-Carbon Bond Forming Reactions

As a Lewis acid, scandium chloride can accept electron pairs, a property that allows it to catalyze numerous organic reactions. scandium.org It enhances the electrophilicity of molecules by binding to them, thereby lowering the activation energy of the reaction and increasing reaction rates and yields. scandium.org This characteristic is particularly valuable in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. This compound has proven to be an effective catalyst in key reactions such as Friedel-Crafts acylations and alkylations, Michael additions, and Aldol (B89426) reactions. scandium.org

Mechanistic Investigations of Friedel-Crafts and Aldol Reactions

Friedel-Crafts Reactions: These reactions are crucial for attaching alkyl or acyl groups to aromatic rings. scandium.orgnih.govrsc.org this compound and its derivatives, like scandium(III) triflate, serve as potent catalysts for these transformations. numberanalytics.commdpi.com In Friedel-Crafts acylations, traditional Lewis acids like aluminum trichloride (B1173362) are often required in stoichiometric amounts because they form complexes with the resulting aromatic ketone product. lookchem.com In contrast, scandium-based catalysts can be used in catalytic amounts, making the process more efficient. mdpi.comlookchem.com Mechanistic studies suggest that the scandium catalyst activates the acylating or alkylating agent, making it a more potent electrophile for the aromatic substrate to attack. scandium.org For instance, in the intramolecular Friedel-Crafts acylation using Meldrum's acid derivatives, scandium triflate is proposed to activate the carbonyl group, facilitating the ring-closing acylation. researchgate.net Further investigations have indicated that in some cases, triflic acid, generated in situ from Sc(OTf)₃, may be the active catalytic species. researchgate.net

Aldol Reactions: The Aldol reaction is another cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. scandium.org this compound and its complexes are effective catalysts for this reaction, often providing high selectivity under mild conditions. scandium.org The Lewis acidic scandium center coordinates to the carbonyl oxygen of the acceptor aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of a donor carbonyl compound. This activation leads to the formation of the carbon-carbon bond. scandium.org The use of scandium catalysts can lead to high yields and, in some cases, excellent diastereoselectivity.

Table 1: Comparison of this compound in Friedel-Crafts and Aldol Reactions

Reaction Type Role of this compound Key Advantages
Friedel-Crafts Activates the alkylating/acylating agent, increasing its electrophilicity. scandium.orgresearchgate.net Catalytic amounts are often sufficient, high selectivity, applicable to both inter- and intramolecular versions. scandium.orglookchem.comresearchgate.net
Aldol Coordinates to the acceptor carbonyl, enhancing its electrophilicity for nucleophilic attack. scandium.org High yields, good selectivity, and proceeds under mild reaction conditions. scandium.org

Diels-Alder and Related Cycloaddition Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings, and Lewis acid catalysis can significantly enhance its rate and selectivity. scandium.orgscholaris.ca this compound and its triflate counterpart have been shown to be highly effective catalysts for these reactions. lookchem.comcore.ac.uk For example, in the reaction of cyclopentadiene (B3395910) with alkyl acrylates, this compound demonstrated the highest activity among several rare-earth chlorides, achieving 99% conversion in just 15 minutes with high endo-selectivity. core.ac.uk The catalytic role of scandium involves coordination to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). scholaris.ca This activation also enhances the stereoselectivity of the reaction. Scandium-catalyzed Diels-Alder reactions have been successfully carried out in various media, including ionic liquids, where the catalyst can often be recycled. researchgate.net

Asymmetric Catalysis with Chiral this compound Complexes

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral scandium complexes have emerged as powerful catalysts for a wide range of asymmetric transformations. researchgate.netresearchgate.net These catalysts are typically generated in situ by combining a scandium salt, such as this compound or scandium triflate, with a chiral ligand. researchgate.netmdpi.com The resulting complex creates a chiral environment around the metal center, which can effectively control the stereochemical outcome of a reaction. researchgate.net

Enantioselective Synthesis and Stereocontrol Strategies

Chiral scandium complexes have been successfully employed in numerous enantioselective reactions, including Friedel-Crafts alkylations, Michael additions, and cycloadditions, achieving high yields and excellent enantioselectivities (ee). mdpi.comnih.govmdpi.com For example, a chiral scandium(III)/N,N'-dioxide complex was used to catalyze the asymmetric ring-opening of cyclopropyl (B3062369) ketones, yielding chiral 2,3-dihydropyrroles with up to 97% ee. oup.com In another instance, a chiral scandium complex with a Pybox ligand was used for the enantioselective Friedel-Crafts alkylation of indoles with isatins, resulting in high yields and enantioselectivities up to 99% ee under continuous-flow conditions. mdpi.comnih.gov

The stereocontrol exerted by these catalysts arises from the specific geometry of the chiral ligand coordinated to the scandium ion. The ligand blocks one face of the coordinated substrate, forcing the incoming reagent to attack from the less hindered face, thereby leading to the preferential formation of one enantiomer. researchgate.net The choice of ligand, solvent, and other reaction conditions can be fine-tuned to optimize both the reactivity and the enantioselectivity. mdpi.com

Chiral Ligand Design and Catalyst Optimization

The success of asymmetric catalysis with scandium heavily relies on the design of the chiral ligand. oup.com A variety of ligand classes have been explored, including N,N'-dioxides, pyridine-bis(oxazolines) (Pybox), bipyridines, and cyclopentadienyl (B1206354) (Cpx) ligands. researchgate.netmdpi.comsnnu.edu.cn Many of these are considered "privileged ligands" due to their effectiveness across a range of reactions. oup.com

For instance, N,N'-dioxide ligands, often derived from readily available chiral amino acids, have proven to be highly effective in combination with scandium salts. researchgate.net These flexible ligands can coordinate with a variety of metal ions, including Sc(III), to form powerful catalysts for over fifty types of asymmetric reactions. researchgate.net Similarly, Pybox ligands have been instrumental in developing highly selective scandium catalysts. mdpi.comresearchgate.net The optimization of the catalyst system often involves screening different ligands, tuning the ligand-to-metal ratio, and selecting the appropriate counter-ion on the scandium salt (e.g., chloride vs. triflate). mdpi.comnsf.gov For example, in some scandium-catalyzed spiroannulation reactions, the presence of a BArF anion was found to be crucial for catalyst solubility and activity. nsf.gov The development of heterogeneous chiral scandium catalysts, where the chiral complex is immobilized on a support like silica (B1680970), is also an active area of research, aiming to facilitate catalyst recovery and reuse, particularly in continuous-flow systems. nih.govresearchgate.net

Table 2: Examples of Chiral Ligands Used with Scandium Catalysts

Ligand Type Example Reaction Achieved Enantioselectivity Reference
N,N'-Dioxide Asymmetric Ring-Opening of Cyclopropyl Ketones Up to 97% ee oup.com
Pybox Enantioselective Friedel-Crafts Alkylation Up to 99% ee mdpi.comnih.gov
Enlarged Salen Asymmetric Michael Addition of Indoles to Enones Up to 99% ee mdpi.com
Bis-oxalamide Hetero-Diels-Alder Reaction Up to 98% ee mdpi.com

This compound in Polymerization Catalysis

Organoscandium compounds, often derived from this compound, are of significant academic and practical interest for their potential as polymerization catalysts. wikipedia.org Scandium-based catalysts have shown high activity in the polymerization of various monomers, including α-olefins and cyclic esters like lactide. wikipedia.orgrsc.orgacs.org

In the case of α-olefin polymerization, a simple catalyst system consisting of ScCl₃(THF)₃, an aluminum alkyl co-catalyst, and a borate (B1201080) activator has been shown to produce highly isotactic poly(α-olefin)s with very high molecular weights. acs.org The mechanism is thought to involve the in-situ formation of a cationic scandium-alkyl species, which acts as the active site for monomer insertion. acs.org

For the ring-opening polymerization of lactide to produce polylactide (a biodegradable polymer), scandium complexes have also demonstrated high efficiency. rsc.org this compound, in conjunction with an alcohol initiator, can form a scandium alkoxide species in situ. rsc.org This species then initiates polymerization through a coordination-insertion mechanism, where the lactide monomer coordinates to the scandium center before the alkoxide attacks the carbonyl group, opening the ring and propagating the polymer chain. rsc.org The single-site nature of these scandium catalysts often leads to polymers with well-controlled molecular weights and narrow molecular weight distributions. rsc.org

Olefin Polymerization Mechanisms and Kinetics

Scandium-based catalysts have demonstrated remarkable capability in controlling the polymerization of α-olefins. A notable system employs a this compound derivative, ScCl₃(THF)₃, in combination with triisobutylaluminium (AlⁱBu₃) and trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), to produce highly isotactic poly(α-olefin)s. acs.org This system achieves excellent stereoselectivity, yielding polymers with mmmm pentad fractions greater than 99% and ultrahigh molecular weights (Mₙ > 10⁶ g/mol ) even at elevated temperatures up to 80 °C. acs.org The roles of the aluminum alkyl and organic borate cocatalysts are crucial, as their presence and concentrations significantly influence both catalytic activity and the stereochemistry of the resulting polymer. acs.org

The general mechanism for transition-metal-catalyzed olefin polymerization is the coordination-insertion mechanism. researchgate.net The process involves the coordination of the olefin's π-bond to the active metal center, followed by insertion of the olefin into the metal-alkyl bond, extending the polymer chain. researchgate.net In scandium-catalyzed systems, mechanistic studies, including DFT analysis, reveal specific preferences. For instance, in the copolymerization of ethylene (B1197577) and styrene (B11656) derivatives, the insertion of styrene kinetically favors a 2,1-insertion pattern, which differs from the 1,2-insertion commonly seen with titanocene-based catalysts. researchgate.netresearchgate.net While ethylene insertion is kinetically faster, the formation of a styrene π-complex with the scandium center is thermodynamically more favorable. researchgate.net

A significant challenge in olefin polymerization is the competing β-hydride elimination reaction, which can terminate the growing polymer chain. rsc.org The design of the ligand system around the scandium center is critical to inhibiting this side reaction. For example, a scandium complex with an un-linked fluorenyl and N-heterocyclic carbene (NHC) ligand was shown to suppress β-H elimination effectively, leading to quasi-living polymerization characteristics at low temperatures. rsc.org However, linking the ligands with an inappropriate spacer length can reintroduce β-H elimination, highlighting the sensitivity of the catalytic activity to the ligand architecture. rsc.org

Table 1: Polymerization of 1-Hexene using the ScCl₃(THF)₃/AlⁱBu₃/[Ph₃C][B(C₆F₅)₄] System

EntryAl/Sc RatioB/Sc RatioTemp (°C)Activity (kg of polymer mol⁻¹ Sc h⁻¹)Mₙ (× 10⁴ g/mol )mmmm (%)
1101.0252950115>99
2201.0253210124>99
3101.0504860109>99
4101.080512089>99

Data sourced from Macromolecules. acs.org

Ring-Opening Polymerization

This compound and its derivatives are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) and lactides, to produce biodegradable polyesters. mdpi.comresearchgate.net The ROP of cyclic esters can proceed through various pathways, including coordination-insertion, anionic, or cationic mechanisms, depending on the catalyst system used. researchgate.netnih.gov With scandium catalysts, the process generally follows a coordination-insertion mechanism. mdpi.com

The key steps of this mechanism are:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic scandium center.

Nucleophilic Attack: An initiator group, such as an alkoxide bound to the scandium, performs an intramolecular nucleophilic attack on the carbonyl carbon of the coordinated monomer.

Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the ester, opening the ring and extending the polymer chain by one monomer unit. The new chain end remains coordinated to the scandium center, ready to initiate the next monomer addition.

The activity and control of the polymerization are influenced by reaction parameters such as temperature, monomer-to-initiator ratio, and reaction time. d-nb.info For instance, in the polymerization of ε-CL initiated by certain titanium complexes, monomer conversion increases significantly with temperature, with the highest rates observed around 120 °C. d-nb.info Scandium-based systems can also achieve high conversions and produce polymers with controlled molecular weights and narrow dispersity. researchgate.net

Table 2: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) with Various Metal Catalysts

Catalyst SystemMonomer/Catalyst RatioTemp (°C)Time (min)Conversion (%)Mₙ ( g/mol )
Samarium acetate (B1210297)10715018097.212,600
Ph₂Zn400606095.0-
LTi Complex2001201986.718,700
LV Complex20012012052.811,200

Data compiled from various studies on ROP. researchgate.netd-nb.info

Multi-Component Reactions and Cascade Catalysis

This compound and its triflate analogue, Sc(OTf)₃, are highly effective Lewis acid catalysts for multi-component reactions (MCRs), which involve the one-pot synthesis of a complex product from three or more starting materials. researchgate.nettandfonline.com These reactions are prized for their atom economy and efficiency.

A classic example is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones. The reaction mechanism is believed to involve the scandium catalyst activating the aldehyde and stabilizing key intermediates, such as N-acyliminium ions, which facilitates the cyclocondensation process. Numerous Lewis acids, including scandium triflate, have been shown to catalyze this reaction efficiently, often under solvent-free conditions. dntb.gov.uaresearchgate.netnih.gov

Another prominent MCR is the Hantzsch dihydropyridine (B1217469) synthesis . Scandium triflate has been used to catalyze the direct reductive amination of aldehydes and ketones using a Hantzsch dihydropyridine as the reductant. researchgate.netcapes.gov.brresearchgate.net The catalyst activates the carbonyl group, facilitating imine formation, which is then reduced in situ. researchgate.net This method is highly selective for aldehydes over ketones. researchgate.net

Scandium catalysts also enable complex cascade reactions , where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. A synergistic Rh(III)/Sc(III) catalytic system has been developed for the reaction of alkynols and 7-oxabenzonorbornadienes. ecust.edu.cn In this transformation, Sc(OTf)₃ was found to be the optimal scandium catalyst, while ScCl₃ was less effective. ecust.edu.cn The cascade involves a transient hemiketal-directed C-H activation, dehydrative naphthylation, and an intramolecular Prins-type cyclization. ecust.edu.cn Mechanistic studies and DFT calculations indicated that both the rhodium and scandium catalysts play crucial and distinct roles, with the C-H bond cleavage being the rate-determining step. ecust.edu.cn Another reported Sc-catalyzed cascade involves the reaction of 2-aminobenzaldehydes with primary amines to generate complex, ring-fused aminals. acs.org

Table 3: Examples of Scandium-Catalyzed Multi-Component and Cascade Reactions

Reaction TypeCatalystSubstratesProduct TypeYield (%)
Biginelli ReactionSc(OTf)₃Aldehyde, β-Ketoester, UreaDihydropyrimidinone56-97
Hantzsch-type Reductive AminationSc(OTf)₃Aldehyde, Amine, Hantzsch EsterSecondary AmineHigh
Clauson-Kaas Pyrrole SynthesisSc(OTf)₃Amine, 2,5-DimethoxytetrahydrofuranN-Substituted Pyrrole74-95
Rh/Sc Cascade Cyclization[Cp*RhCl₂]₂ / Sc(OTf)₃Alkynol, 7-OxabenzonorbornadieneSpirocyclic Dihydrobenzofluorenefuran~81

Data sourced from multiple studies. researchgate.netecust.edu.cnbeilstein-journals.org

Supported and Heterogeneous this compound Catalysts

To address challenges associated with homogeneous catalysis, such as catalyst separation and reuse, significant effort has been directed toward developing heterogeneous scandium catalysts by immobilizing them on solid supports. lookchem.com This approach combines the high reactivity of molecular scandium complexes with the practical benefits of a solid-phase system, including simplified product workup and catalyst recycling. lookchem.commdpi.com

Catalyst Immobilization and Surface Chemistry

The immobilization of scandium catalysts has been successfully achieved on both organic polymer and inorganic oxide supports. A common strategy involves the use of polymer-supported scandium triflate, where the catalyst is physically entrapped within a polymer matrix, such as polystyrene (PS). lookchem.comresearchgate.net This technique, known as microencapsulation, creates a heterogeneous catalyst that can be used in both aqueous and organic solvents. lookchem.com Characterization using techniques like solid-state NMR has revealed that the scandium triflate becomes hydrated during the encapsulation process within the polystyrene matrix. researchgate.net

Inorganic supports, particularly silica, are also widely used. chemistrydocs.comacs.org Scandium species can be immobilized on silica surfaces through several methods. One approach is the covalent attachment of a scandium complex that has been functionalized with a group capable of reacting with the surface silanol (B1196071) (Si-OH) groups of the silica. rsc.org Another method is impregnation, where a porous support is treated with a solution containing the scandium precursor. rsc.org The surface chemistry of the support is critical; for instance, the density and type of silanol groups on a silica surface will dictate how the scandium precursor binds and how the final active sites are structured and distributed. researchgate.net Supported ionic liquid phases (SILPs) represent another advanced immobilization technique, where an ionic liquid containing a scandium-chelating functional group is covalently linked to a polymer resin, creating a robust adsorbent for scandium recovery. rsc.org

Recyclability and Long-Term Catalytic Performance

A primary advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial from both economic and environmental perspectives. mdpi.com Supported scandium catalysts have demonstrated excellent recyclability in various organic reactions. For example, a scandium catalyst immobilized on a core-shell silica support used for polycarbonate depolymerization was recovered by simple filtration and reused for at least five consecutive cycles without any observable loss in reactivity. mdpi.com Similarly, a scandium-based metal-organic framework (MOF), MIL-100(Sc), incorporated onto a spherical activated carbon support for use in continuous flow reactions, showed a consistent reaction rate for over 9 hours. rsc.org

However, the long-term stability of heterogeneous catalysts can be compromised by the leaching of the active metal species from the support into the reaction medium. chemistrydocs.comresearchgate.net After 26 hours of continuous operation, the aforementioned MIL-100(Sc) catalyst showed a 7.5–13.6% loss of scandium, which corresponded to a decrease in product conversion. rsc.org Suppressing metal leaching is a key focus in the design of robust heterogeneous systems. The development of catalysts with strong covalent or electrostatic interactions between the active species and the support is a promising strategy to enhance long-term performance and minimize product contamination. u-tokyo.ac.jpresearchgate.net

Table 4: Recyclability of Supported Scandium Catalysts

Catalyst SystemSupportReactionNumber of CyclesFinal Yield/ConversionRef.
Sc(OTf)₃Core-Shell SilicaPolycarbonate Depolymerization5~60% Yield (maintained) mdpi.com
MIL-100(Sc)Spherical Activated CarbonCarbonyl-ene Addition9 hours (continuous flow)~66% Conversion (stable) rsc.org
Sc(OTf)₃Polystyrene (sulfonated)Allylation Reaction3Activity maintained u-tokyo.ac.jp
Chiral Sc(OTf)₃PolystyreneEpoxide Ring-Opening1096% Yield (maintained) u-tokyo.ac.jp

Scandium Chloride in Advanced Materials Science and Engineering

Precursor Role in Functional Material Synthesis

As a precursor, scandium chloride is integral to various synthesis routes for producing scandium-containing functional materials, including scandium oxide (Sc₂O₃) and scandium-doped compounds. chemimpex.comnumberanalytics.com These materials are prized for their unique characteristics, which are essential for high-performance applications in aerospace, electronics, and catalysis. chemimpex.com

This compound and its derivatives are utilized in sophisticated thin-film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). dockchemicals.comgoogle.com These methods are crucial for creating highly pure, uniform layers of materials required in semiconductor manufacturing and optical coatings. google.comattelements.comharvard.edu

In MOCVD, volatile scandium-containing precursors are essential. While β-diketonate scandium complexes are common, their thermodynamic properties can be inconsistent. mdpi.com To overcome these challenges, alternative precursors are being developed. For instance, Bis(methylcyclopentadienyl)this compound ((MCp)₂ScCl) has shown an enhanced vapor pressure and a lower melting point, enabling a doubled growth rate of (Al,Sc)N films at a reduced thermal budget compared to traditional precursors like Tris(cyclopentadienyl)scandium (Cp₃Sc). dockchemicals.com This is particularly important for creating high-quality (Al,Sc)N layers for High Electron Mobility Transistors (HEMTs) and other electronic devices. dockchemicals.com

ALD, a process that deposits films one atomic layer at a time, requires thermally stable and reactive precursors. Amidinate-based scandium precursors have been developed for ALD of Sc₂O₃ or Sc₂S₃ films, offering high thermal stability and vapor pressure for creating dielectric layers in electronic devices. google.com Another novel precursor, scandium tris(N,N′-diisopropylacetamidinate), has been successfully used with water to deposit Sc₂O₃ films with a high permittivity of approximately 17 and low leakage current, making them suitable for applications like high-power UV lasers and etch-stop layers. harvard.edu

Table 1: Scandium Precursors in Deposition Technologies
PrecursorDeposition TechnologyDeposited MaterialKey Advantages & FindingsReference
Bis(methylcyclopentadienyl)this compound ((MCp)₂ScCl)MOCVD(Al,Sc)NEnhanced vapor pressure, doubled growth rate, reduced thermal budget compared to Cp₃Sc. dockchemicals.com
Tris(cyclopentadienyl)scandium (Cp₃Sc)MOCVD(Al,Sc)NEnabled deposition of (Al,Sc)N layers with up to 30% Sc. dockchemicals.com
Amidinate-based Sc PrecursorsALDSc₂O₃, Sc₂S₃High thermal stability and vapor pressure for dielectric film deposition. google.com
Scandium tris(N,N′-diisopropylacetamidinate)ALDSc₂O₃Thermally stable (>350°C), good reactivity, deposited films have high permittivity (~17). harvard.edu
Scandium(III) acetylacetonateAACVDSc₂O₃Low-cost, enables deposition at atmospheric pressure with high growth rates (~500 nm h⁻¹). aip.org

This compound is a common starting material in solution-based synthesis methods like sol-gel and hydrothermal processes to produce scandium-based nanoparticles. These techniques allow for precise control over the size, shape, and properties of the resulting nanomaterials. researchgate.netscientific.netresearchgate.net

In the sol-gel method, hydrated this compound (ScCl₃·xH₂O) is used as a precursor to synthesize scandium oxide (Sc₂O₃) nanopowders. researchgate.netscientific.net The process involves the formation of scandium oxyhydroxide (ScOOH) nanoparticles in solution, where factors such as pH and reflux time significantly influence the particle size, which can range from 40 to 1000 nm. researchgate.netscientific.net Subsequent drying and calcination of the ScOOH sol yield highly pure Sc₂O₃ nanoparticles. researchgate.netscientific.net Research has shown that the best conditions for producing monodisperse ScOOH particles with an average size below 70 nm are a pH of 7 or 9 and a 4-hour reflux time. researchgate.net

Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at high temperatures and pressures, is another effective route for creating nanomaterials. mdpi.com This method is favored for its ability to produce high-purity, crystalline materials with controlled morphologies. mdpi.com For example, scandium-doped zinc oxide (ZnO) and other complex oxide nanoparticles are synthesized hydrothermally for applications in electronics and catalysis. mdpi.comscielo.br

Table 2: Nanomaterial Synthesis from this compound
Synthesis MethodPrecursorResulting NanomaterialKey Synthesis Parameters & ResultsReference
Sol-GelScCl₃·xH₂OScOOH, Sc₂O₃ nanoparticlesParticle size (40-1000 nm) controlled by pH and reflux time. Optimal conditions: pH 7-9, 4h reflux for <70 nm particles. researchgate.netscientific.netresearchgate.net
HydrothermalScCl₃Sc-doped ZnO nanoparticlesAllows for high crystallinity and morphology control. mdpi.comscielo.br
Urea-based homogeneous precipitationScCl₃Pumpkin-shaped Sc₂O₃Produces micro-sized particles (1.5 μm). worldscientific.com

This compound is a key ingredient in the production of advanced ceramics, particularly scandium oxide (Sc₂O₃) ceramics. chemimpex.comnumberanalytics.com These ceramics are noted for their high melting point, thermal stability, and transparency, making them suitable for applications like high-strength materials and laser hosts. chemimpex.comscientific.net The synthesis of transparent scandia ceramics often begins with high-quality Sc₂O₃ nanopowders derived from precursors like this compound. scientific.net The control over particle size and shape during the synthesis of these powders is crucial for achieving high-density ceramics with minimal porosity. scientific.net

Furthermore, this compound is used as a dopant in the manufacturing of other advanced ceramics to enhance their mechanical and thermal properties. chemimpex.com For example, it is used in the synthesis of scandium-stabilized zirconia (ScSZ), which is a key material in solid oxide fuel cells (SOFCs) due to its high ionic conductivity. bg.ac.rs Scandium-doped aluminum nitride (AlScN) ceramics also show enhanced piezoelectric properties, making them valuable for microelectromechanical systems (MEMS). acs.orgmdpi.com

Sol-Gel and Hydrothermal Synthesis of Nanomaterials

Doping and Luminescent Materials Development

This compound is frequently employed as a doping agent to modify the properties of various host materials, leading to the development of advanced luminescent and photonic materials. acs.orgmdpi.com The introduction of scandium ions into a crystal lattice can alter its electronic structure, crystal field, and ultimately, its optical and electrical characteristics. acs.org

Doping host lattices with scandium can significantly enhance their photophysical properties. A prominent example is scandium-doped aluminum nitride (AlScN), which has garnered substantial research interest for its improved piezoelectric and electro-optic properties compared to undoped AlN. acs.orgarxiv.org The incorporation of scandium into the AlN wurtzite structure increases the piezoelectric coefficient, which is beneficial for next-generation radio frequency (RF) components and sensors. acs.orgmdpi.com

In luminescent materials, scandium doping can enhance the emission intensity of other activators. For instance, in erbium-doped AlN, co-doping with scandium increases the photoluminescence intensity. acs.org This enhancement is attributed to the distortion of the local crystal field around the erbium ions caused by the scandium ions, which leads to a higher probability of radiative transitions. acs.org Similarly, doping titanium dioxide (TiO₂) with scandium can modify its band gap and improve its photocatalytic efficiency. researchgate.net In yttrium scandium gallium garnet (YSGG), scandium is part of the host lattice, which, when doped with chromium, exhibits near-infrared luminescence suitable for bio-imaging applications. myu-group.co.jp

Table 3: Effects of Scandium Doping on Host Lattices
Host MaterialDopantResulting MaterialEnhanced PropertyMechanism/FindingReference
Aluminum Nitride (AlN)Scandium (Sc)AlScNPiezoelectric and electro-optic propertiesSc doping increases lattice asymmetry and piezoelectric constant e₃₃. acs.orgmdpi.comarxiv.org
Erbium-doped AlNScandium (Sc)Er:AlScNPhotoluminescence intensitySc³⁺ distorts the local crystal field, enhancing radiative transition probability of Er³⁺. acs.org
Titanium Dioxide (TiO₂)Scandium (Sc)Sc-doped TiO₂Photocatalytic activitySc doping modifies the band gap energy, affecting photodegradation efficiency. researchgate.net
Zinc Oxide (ZnO)Scandium (Sc)Sc-doped ZnOOptical transmittance and electrical conductivityAlloying ZnO with Sc makes it valuable for thin-film thermoelectric applications. mdpi.comresearchgate.net
Y₃Sc₂Ga₃O₁₂ (YSGG)Chromium (Cr⁴⁺)YSGG:Cr⁴⁺Near-infrared luminescenceThe garnet host provides a unique distorted tetrahedral site for Cr⁴⁺, enabling NIR emission. myu-group.co.jp

In the field of radiation detection, scandium plays a crucial role in the development of scintillator materials, which convert high-energy radiation into visible light. stanfordmaterials.com this compound can be used to synthesize scandium-containing garnets, such as gadolinium scandium aluminum garnet (GSAG), which are investigated as host materials for scintillator dopants like cerium (Ce). cardiff.ac.uk

Research on Ce-doped GSAG (GSAG:Ce) has shown that the solubility of cerium in the garnet lattice is dependent on the concentration of scandium. cardiff.ac.uk Increasing the scandium content can enhance the stability of the garnet structure and increase the amount of cerium that can be incorporated, which is critical for optimizing the light yield and performance of the scintillator. cardiff.ac.uk The properties of scandium-containing garnets, where Sc³⁺ ions occupy octahedral or dodecahedral sites, have been actively studied to improve scintillator characteristics, such as decay time and light output, for applications in medical imaging and high-energy physics. cardiff.ac.ukresearchgate.net Scandium fluoride (B91410) (ScF₃), another compound derivable from this compound, is also directly used in scintillation detectors. stanfordmaterials.com

Photophysical Properties of Scandium-Doped Host Lattices

Electrochemical and Energy-Related Material Applications (as a component/precursor)

This compound plays a significant role as a precursor in the fabrication of materials for electrochemical and energy storage devices, including solid electrolytes for fuel cells and components for advanced batteries.

This compound is a key precursor in the synthesis of scandia-stabilized zirconia (ScSZ), a leading electrolyte material for Solid Oxide Fuel Cells (SOFCs). SOFCs are a class of fuel cells that use a solid oxide electrolyte to conduct negative oxygen ions from the cathode to the anode. The inclusion of scandia (Sc₂O₃), derived from precursors like this compound, into the zirconia (ZrO₂) crystal lattice enhances ionic conductivity, which is crucial for efficient cell operation, particularly at lower temperatures.

The sol-gel method is one of the techniques used to prepare ScSZ nanopowders, where this compound can be used as the scandium precursor. Research has shown that the choice of precursor can influence the properties of the final material. For instance, studies have demonstrated that using this compound as a precursor can be more effective in stabilizing the desired cubic phase of zirconia at lower temperatures compared to using scandium oxide directly.

In addition to its role in SOFCs, this compound is also being explored in the development of novel solid-state electrolytes for lithium-ion batteries. Researchers have developed a new solid electrolyte composed of lithium, scandium, indium, and chlorine. mdpi.com This chloride-based electrolyte exhibits high ionic conductivity for lithium ions while having low electronic conductivity, a critical combination for creating stable, high-voltage all-solid-state batteries. mdpi.com The presence of scandium in this chloride spinel structure is a key factor in achieving these desirable properties. mdpi.com

Table 1: Application of this compound as a Precursor in Solid Electrolytes

Application AreaMaterialSynthesis MethodRole of this compoundReference
Solid Oxide Fuel Cells (SOFCs)Scandia-Stabilized Zirconia (ScSZ)Sol-gelPrecursor for scandia (Sc₂O₃) dopant
Solid-State Lithium-Ion BatteriesLithium Scandium Indium ChlorideNot specified in detailComponent of the chloride-based electrolyte mdpi.com

While the direct large-scale commercial use of this compound as a precursor for mainstream lithium-ion battery cathodes is not widespread, its role in the research and development of next-generation battery materials is notable. Metal chlorides are generally utilized as precursors for commercial cathodes like LiCoO₂, LiNiMnCoO₂, and LiFePO₄. nih.gov The use of chloride precursors can potentially lower production costs by avoiding the calcination step often required when starting from other materials. nih.gov

In the realm of advanced battery research, scandium is being investigated as a component in various cathode materials. For example, theoretical studies have explored the potential of LiScO₂ nanosheets as a cathode material for Li-O₂ batteries. researchgate.netnih.gov These studies predict that a LiScO₂ substrate could be a promising host material, facilitating the formation of LiO₂ during discharge at a high voltage. researchgate.netnih.gov While these studies focus on the theoretical performance of scandium-containing cathodes, they open avenues for the use of scandium precursors like this compound in their synthesis.

Furthermore, research has been conducted on doping existing cathode structures with scandium to improve their performance. For instance, spinel-structured Li₁₀₅REₓCrᵧMn₂₋ₓ₋ᵧO₄ (where RE can be Sc) has been synthesized, with scandium co-doping shown to stabilize the spinel framework and enhance charge-discharge performance. researchgate.net The synthesis of such doped materials can involve the use of scandium compounds derived from this compound.

Table 2: Research on Scandium in Cathode Materials

Cathode Material ConceptRole of ScandiumPotential PrecursorKey FindingsReference(s)
LiScO₂ NanosheetsPrimary active materialThis compound (implied)Theoretical high specific capacity and energy density for Li-O₂ batteries. researchgate.netnih.gov researchgate.netnih.gov
Scandium-doped Li-Mn-O SpinelDopant for stabilizationScandium compounds (from ScCl₃)Improved cycling performance and stability of the cathode structure. researchgate.net researchgate.net

Solid Electrolytes and Fuel Cell Components

High-Temperature and Refractory Materials Applications

This compound is a crucial starting material for producing high-purity anhydrous this compound molten salt, which in turn is a key raw material for the synthesis of high-melting-point aluminum-scandium (Al-Sc) master alloys. mdpi.commdpi.com The production of these alloys often involves an aluminothermic reduction process where the anhydrous this compound is reduced by molten aluminum and magnesium. mdpi.com

A one-step rapid heating process has been developed to produce high-purity anhydrous ScCl₃ molten salt from lower-purity scandium oxide via a chloride intermediate. mdpi.com This process can yield this compound with a purity of 99.69%. mdpi.com The resulting high-purity molten salt is then used to produce Al-Sc master alloys with a specific scandium content. mdpi.com For example, an Al-Mg-Sc master alloy ingot containing 2.90% scandium has been successfully produced using this method. mdpi.com

The addition of scandium to aluminum alloys significantly enhances their strength, heat resistance, and weldability, making them highly valuable for the aerospace industry and other high-performance applications. mdpi.com The high melting point of scandium itself (1541 °C) contributes to the improved high-temperature performance of these alloys.

Furthermore, this compound serves as a precursor for other refractory scandium compounds, such as scandium oxide (Sc₂O₃), which is known for its high melting point and resistance to thermal shock. scandium.org Scandium oxide is used in high-strength ceramics and to stabilize zirconia, enhancing its toughness. scandium.org Other scandium compounds with high-temperature applications include scandium carbide (ScC) and scandium boride (ScB₂), which are noted for their hardness and high melting points, making them suitable for heat-resistant coatings and cutting tools. scandium.org The synthesis of these advanced ceramic and refractory materials often begins with a high-purity scandium source, for which this compound can be a primary precursor. samaterials.comheegermaterials.com

Table 3: this compound in High-Temperature and Refractory Materials

ApplicationMaterial ProducedRole of this compoundKey Properties of Final MaterialReference(s)
High-Temperature AlloysAl-Sc Master AlloysPrecursor for anhydrous ScCl₃ molten saltHigh strength, heat resistance, good weldability mdpi.commdpi.com
Refractory CeramicsScandium Oxide (Sc₂O₃)Precursor for synthesisHigh melting point, thermal shock resistance scandium.org
Hard and Refractory CoatingsScandium Carbide (ScC), Scandium Boride (ScB₂)Precursor for synthesis (implied)High hardness, high melting point scandium.org

Separation Science and Analytical Methodologies for Scandium Via Chloride Systems

Selective Scandium Extraction and Recovery from Chloride Media

Solvent extraction and ion exchange are cornerstone techniques in the hydrometallurgical processing of scandium. These methods are employed to selectively isolate scandium ions from complex aqueous solutions, such as the leachates derived from processing ores and industrial wastes.

The development of highly selective extractants is a primary focus of research for improving scandium recovery. The choice of extractant is crucial as it dictates the efficiency and selectivity of the separation process. Acidic organophosphorus extractants are among the most widely used for scandium separation. nih.gov Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a prominent example, known for its effectiveness in concentrating scandium and separating it from other metals. nih.govmdpi.com The extraction mechanism is typically a cation-exchange reaction where scandium forms a complex with the dimeric form of D2EHPA. mdpi.com

Carboxylic acids, such as naphthenic acid and versatic acid, are also employed for scandium extraction from low-acid solutions. nih.gov These extractants can achieve high selectivity for scandium over other rare earth elements. nih.gov For instance, the use of kerosene (B1165875) containing naphthenic acid and iso-octanol has demonstrated high separation factors. nih.gov

More innovative approaches include the use of a mixture of tributyl phosphate (B84403) (TBP) and elemental iodine. google.com This system enhances the extraction of scandium chloride through the formation of hydrophobic complex anions, offering high selectivity. google.com The process is notable for allowing scandium to be re-extracted with water, which can reduce reagent costs. google.comgoogle.com Another approach involves mono(2-ethyl hexyl)-2-ethyl hexyl phosphonate (B1237965) (EHPAEH), which has shown high efficiency in extracting scandium from chloride solutions that have been pre-treated to remove iron. researchgate.net

Research has also explored amic acid extractants, such as N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF), which demonstrate quantitative extraction of scandium. nih.gov

Table 1: Performance of Various Extractants for Scandium from Chloride Media

Extractant/System Key Features Recovery/Efficiency Reference
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) Most commonly used; separates Sc from other metals. Nearly 100% recovery from HCl-leaching solutions. nih.gov
Naphthenic acid with iso-octanol High selectivity for Sc over other Rare Earth Elements. High separation factor (β of Sc/REEs > 104). nih.gov
Tributyl phosphate (TBP) with elemental iodine High selectivity; re-extraction with water is possible. Increases scandium distribution coefficients significantly. google.comgoogle.com
Mono(2-ethyl hexyl)-2-ethyl hexyl phosphonate (EHPAEH) Effective for Sc extraction after iron removal. Nearly 99% scandium extraction at pH 0.3. researchgate.net
Amic Acids (D2EHAG, D2EHAF) Quantitative extraction at specific pH. Quantitative extraction at pH 2. nih.gov

Ion-exchange chromatography is a powerful technique for the selective recovery of scandium. This method often utilizes resins impregnated with solvent extraction reagents, combining the selectivity of the extractant with the ease of a solid-phase process. nih.gov

Resins impregnated with D2EHPA, such as Lewatit VPOC1026, have shown great potential for selectively extracting scandium from acidic chloride solutions. mdpi.comnih.govcolab.ws The mechanism mirrors that of solvent extraction, involving a cation-exchange reaction. mdpi.com Studies have demonstrated that these resins can effectively adsorb scandium, and the elution process can be optimized to recover it selectively. mdpi.comnih.govcolab.ws For instance, while scandium is strongly retained, impurities can be scrubbed using solutions like low-concentration hydrofluoric acid before the final elution of scandium. nih.gov

Other types of resins have also been investigated. For example, a study found that the D851 resin exhibits high selectivity for scandium at low acidity, while the D370 resin is highly selective for iron and silicon at high acidity. x-mol.com This allows for a multi-step process to remove impurities before selectively adsorbing scandium. x-mol.com Another novel resin containing glycol amic acid groups has shown the ability to selectively adsorb scandium at a pH of 1 from a mixture of metals. avestia.com The selectivity in this case is attributed to the small ionic radius of scandium, which allows it to penetrate the resin pores and interact with the functional groups. avestia.com

Table 2: Ion-Exchange Resins for Selective Scandium Separation in Chloride Systems

Resin Type Functional Group/Impregnant Selectivity Characteristics Reference
Lewatit VPOC1026 D2EHPA-impregnated High selectivity for Sc from acidic chloride solutions. mdpi.comnih.govcolab.ws
D851 Not specified High selectivity for Sc at low acidity; high for Zr at high acidity. x-mol.com
D370 Not specified High selectivity for Fe and Si at high acidity. x-mol.com
Glycol amic acid resin Glycol amic acid Selective for Sc at pH 1 among other metals like Ce, La, Al. avestia.com
Dowex AG 50W-X4 Sulfonic acid Used in cation exchange for Sc separation from titanium. researchgate.net

Membrane-based separation techniques, particularly Polymer Inclusion Membranes (PIMs), are emerging as a green and efficient alternative to conventional solvent extraction. nih.govacs.org PIMs confine an extractant (carrier) within a polymer matrix, which eliminates the need for large volumes of organic diluents and reduces extractant loss. nih.govacs.org

For scandium separation, PIMs containing specific carriers have demonstrated high selectivity and transport efficiency. For example, a PIM with D2EHAF as the carrier has been shown to quantitatively and selectively transport scandium(III) from a feed solution to a receiving solution. nih.gov This technique can achieve kinetic separation of scandium from other metal ions like iron(III). nih.gov The initial flux for scandium transport can be significantly higher than that for competing ions, allowing for effective separation. nih.gov

The performance of PIMs is influenced by the composition of the membrane, including the type of carrier, the base polymer (such as cellulose (B213188) triacetate), and any plasticizers used. nih.govnih.gov Research has shown that PIMs offer several advantages, including high stability, selectivity, and the potential for developing novel industrial separation processes. nih.govmdpi.com

Ion-Exchange Resins for Scandium Selectivity [9, 20, 33, 39]

Advanced Chromatographic Separations of Scandium

Chromatographic techniques, especially high-performance liquid chromatography (HPLC), provide powerful means for the analytical determination and preparative separation of scandium with high resolution.

Cation exchange chromatography is a widely used method for separating scandium from other elements, particularly other rare earths and titanium. researchgate.netresearchgate.netjournals.co.zaacs.org The separation relies on the differential affinities of the metal ions for the stationary phase, which is typically a strong acid cation exchange resin like Dowex AG 50W-X4. researchgate.netjournals.co.za By carefully controlling the composition and pH of the mobile phase, scandium can be selectively retained or eluted.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique. researchgate.netnih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase. To separate metal ions like scandium, a pre-column derivatization step is often employed, where scandium is chelated with a suitable organic ligand to form a complex that can be retained and separated on the column. researchgate.netnih.govdss.go.thsc.edu For example, a method using 4-(2-pyridylazo)-resorcinol (PAR) as a post-column derivatizing agent has been developed to separate scandium from iron and other rare earth elements. researchgate.netnih.gov

The success of chromatographic separations hinges on the optimization of the elution chemistry. libretexts.org In cation exchange chromatography, the elution of scandium is controlled by the composition of the eluent. For instance, mixtures of hydrochloric acid (HCl) and hydrofluoric acid (HF) have been used to effectively elute scandium from a cation exchange resin while leaving behind other elements like titanium. researchgate.net Another approach involves using complexing agents in the eluent. α-hydroxyisobutyric acid (α-HIBA) has been used as an eluent in a gradient elution mode to separate scandium from a host of other rare earth elements. researchgate.netnih.gov

Gradient elution is a key strategy for optimizing separations, particularly in HPLC. libretexts.org This involves changing the composition of the mobile phase during the chromatographic run. For example, by altering the concentration of an eluent like α-HIBA, different metal ions can be eluted at different times, allowing for their separation. researchgate.netnih.gov The pH of the mobile phase is another critical parameter that must be carefully controlled to achieve the desired separation. researchgate.netnih.gov In some RP-HPLC methods, an ion-pairing reagent is added to the mobile phase to improve the retention and separation of the metal chelates. sc.edu

Theoretical and Computational Chemistry of Scandium Chloride Systems

Electronic Structure and Bonding Analysisresearchgate.netcore.ac.uk

The electronic configuration of scandium, the first transition metal, makes its compounds, like scandium chloride, prototypes for studying the role of d-orbitals in chemical bonding. scirp.org Theoretical analysis focuses on elucidating the nature of the Sc-Cl bond, the geometry of various complexes, and how these are influenced by coordination environment and intermolecular interactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of this compound systems due to its balance of computational cost and accuracy. core.ac.uk Studies have examined monomeric, dimeric, and various complexed forms of this compound.

Gas-phase DFT calculations on monomeric scandium trichloride (B1173362) (ScCl₃) predict an equilibrium geometry of D₃h symmetry, meaning the molecule is planar and trigonal. rsc.org The Sc-Cl bond distance has been calculated to be approximately 228.5 pm. rsc.org For the dimeric form (Sc₂Cl₆), which features two bridging chlorine atoms, DFT optimizations indicate a D₂h symmetry. rsc.org The terminal Sc-Cl bonds are shorter (approx. 226.0 pm) than the bridging Sc-Cl bonds (approx. 247.5 pm). rsc.org These computational findings align well with gas electron diffraction (GED) data, which found the gas at 900 K to be composed of about 92% monomer and 8% dimer. rsc.org

DFT is also extensively used to study more complex systems. For instance, in scandium(III) sulfa drug complexes with the general formula [Sc(sulfadrug)₂(Cl)₂]Cl, DFT calculations of bond angles have been used to predict the octahedral geometry around the Sc(III) center. researchgate.net These calculations show that Sc-Cl bond lengths are influenced by complexation, either shortening or elongating compared to the free molecule. researchgate.net Similarly, DFT has been employed to analyze the bonding in sophisticated organometallic scandium complexes derived from ScCl₃, such as the dinitrogen complex [(C₅Me₄H)₂Sc]₂(μ-η²:η²-N₂). acs.orgfigshare.com In these cases, DFT helps explain the nature of the bonding that leads to specific experimental observations, like the N-N bond distance in the dinitrogen ligand. acs.orgfigshare.com

First-principles DFT calculations using the projector augmented-wave (PAW) method have also been applied to solid-state this compound hydrates. For this compound trihydrate (ScCl₃·3H₂O), DFT calculations were used to complement experimental data from ⁴⁵Sc NMR spectroscopy, helping to understand the local electronic environment of the scandium atoms. researchgate.net

Table 1: Selected DFT-Calculated Structural Parameters for this compound Species.
SpeciesSymmetryParameterCalculated Value (pm)Reference
ScCl₃ (monomer)D₃hSc–Cl bond distance228.5 rsc.org
Sc₂Cl₆ (dimer)D₂hSc–Cl (terminal)226.0 rsc.org
Sc–Cl (bridging)247.5

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to study this compound systems from first principles without empirical parameters. These methods have been particularly valuable in investigating chloroaquascandium(III) complexes.

A systematic ab initio study of [ScClₓ(H₂O)y]³⁻ˣ species was performed at the MP2/6-31+G* level to understand the solution chemistry of scandium(III) in the presence of chloride. researchgate.net The calculations explored various coordination numbers and compositions, optimizing geometries and calculating binding energies. For example, the study compared the stability of different isomers, such as cis and trans structures for dichloro complexes. researchgate.net The results indicated that in aqueous solutions, thermodynamically weak chloro complexes could form. researchgate.net This contrasts with sulfate-containing solutions where strong sulfato complexes are observed. researchgate.net

These calculations have been instrumental in interpreting experimental results. For instance, ab initio studies of the hydrated scandium ion, [Sc(H₂O)ₙ]³⁺, helped confirm that Sc(III) exists as a stable hexaaqua ion, [Sc(H₂O)₆]³⁺, in perchlorate (B79767) solutions. researchgate.netacs.org The calculated Sc-O bond length for this hexaaqua cluster closely matched the value determined by EXAFS (Extended X-ray Absorption Fine Structure). researchgate.netacs.org The theoretical vibrational frequencies calculated for the ScO₆ core, especially when a second hydration sphere was modeled (the Sc[6+12] cluster), showed excellent agreement with experimental Raman and infrared spectra. acs.org This work highlighted that in ScCl₃ solutions, chloride ions can replace water in the first hydration sphere, forming chloro complexes. acs.org

Table 2: Comparison of Experimental and Ab Initio Calculated Data for the Hexaaquascandium(III) Ion.
ParameterMethodValueReference
Sc-O Bond LengthEXAFS (Experimental)2.18 Å researchgate.netacs.org
Sc-O Bond LengthAb initio (MP2) for [Sc(H₂O)₆]³⁺~2.18 Å
ν₁(a₁g) ScO₆ StretchRaman (Experimental)442 cm⁻¹ researchgate.netacs.org
Ab initio for Sc[6+12] cluster~440 cm⁻¹

Density Functional Theory (DFT) Calculations on this compound Complexes [16, 30]

Molecular Dynamics Simulations and Solution Modelingresearchgate.net

To understand the behavior of this compound in a condensed phase, particularly in aqueous solutions, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of ion-solvent interactions.

The hydration of the Sc(III) ion is a key aspect of its aqueous chemistry. Early studies suggested coordination numbers ranging from six to nine. However, extended ab initio quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have provided a more detailed picture. rsc.orgresearchgate.net These simulations, where the ion and its immediate hydration shells are treated with quantum mechanics and the rest of the solvent with classical mechanics, suggest a dominant seven-coordinate structure for the hydrated Sc(III) ion. rsc.orgresearchgate.net

Specifically, a monocapped trigonal prismatic geometry, with six water molecules forming the prism and one capping water molecule, has been proposed. rsc.orgresearchgate.net The mean Sc-O bond length for the six prism waters was found to be 2.14 Å, with the capping water located further away at around 2.26 Å. rsc.orgresearchgate.net These QM/MM simulations successfully reproduced experimental X-ray diffraction data and the experimentally determined Sc-O stretching frequency of ~430 cm⁻¹. rsc.orgresearchgate.net The simulations also provide insights into dynamic processes, such as the exchange of water molecules in the second hydration shell, with a predicted mean residence time of 7.3 ps. rsc.org While these studies focus on the hydrated ion, the principles apply to chloride solutions, where chloride ions compete with water molecules for positions in the coordination sphere.

Experimental studies combined with thermodynamic modeling have been crucial for understanding the stability of scandium complexes in solution. Contrary to what might be expected for a hard acid like Sc(III) interacting with a hard base like Cl⁻, experiments measuring the solubility of Sc₂O₃ in H₂O-NaCl-HCl systems at temperatures up to 350°C have shown that scandium does not form stable complexes with chloride ions under these conditions. geoscienceworld.orgresearchgate.net The concentration of scandium was found to be independent of the chloride concentration up to 3.6 molal. geoscienceworld.orgresearchgate.net

Instead, these studies revealed that hydroxide (B78521) complexes, namely Sc(OH)²⁺ and Sc(OH)₃⁰, are the dominant scandium species in chloride-bearing hydrothermal solutions. geoscienceworld.orgresearchgate.net The neutral Sc(OH)₃⁰ complex becomes particularly important at higher temperatures and pH. geoscienceworld.org This indicates that, unlike other rare-earth elements, chloride plays a negligible role in the hydrothermal transport of scandium. geoscienceworld.orgresearchgate.net

In other systems, thermodynamic constants for scandium complexation have been determined. For example, the stability constants for Sc(III) complexes with ligands like DOTA and DTPA were determined using capillary electrophoresis with ICP-MS detection, and the results were extrapolated to zero ionic strength using the Davies equation. rsc.org Studies in sulfate (B86663) media show that scandium forms stable inner-sphere sulfate complexes, such as [ScSO₄]⁺, which explains differences in its behavior in various acidic solutions. rsc.org

Table 3: Logarithm of Formation Constants (log β) for Scandium Hydroxide Complexes at Saturated Water Vapor Pressure.
Complex100°C150°C200°C250°CReference
Sc(OH)²⁺10.29 ± 0.0710.32 ± 0.0710.35 ± 0.1910.91 ± 0.20 researchgate.net
Sc(OH)₃⁰27.22 ± 0.6826.66 ± 1.3527.04 ± 0.1328.02 ± 0.14

Ion-Solvent Interactions and Dynamic Processes

Reaction Mechanism Elucidation and Prediction of Reactivityacs.orgsigmaaldrich.comrsc.org

Computational chemistry, primarily through DFT, is a powerful tool for elucidating the mechanisms of reactions involving this compound and its derivatives, especially in catalysis.

Scandium(III) complexes are effective Lewis acids for a variety of organic transformations. DFT calculations have been used to investigate the chain initiation step in the insertion reaction of polar monomers mediated by cationic scandium complexes. mdpi.com These studies can predict the poisoning effect of a monomer and the energy barrier for the insertion reaction, providing a quantitative understanding of reactivity. mdpi.com For example, in the scandium-catalyzed polymerization of polar monomers, DFT can model the coordination of the monomer to the scandium center and calculate the insertion energy barrier (ΔG≠), helping to predict which monomers will react successfully. mdpi.com

The mechanism of scandium-catalyzed asymmetric reactions has also been probed. In the spiroannulation reaction catalyzed by a Sc(III)-PyBox system, a combination of spectroscopy and calorimetry suggested a complex mechanism involving different catalyst species. acs.org DFT calculations can complement such experimental work by modeling the structures of proposed intermediates and transition states. Similarly, in the enantioselective [3+2] cycloaddition of diaziridines with chalcones, the proposed mechanism involves the formation of an azomethine imine intermediate from the scandium-activated diaziridine, which then reacts with the chalcone. mdpi.com

DFT calculations have also been essential in understanding the dinitrogen reduction chemistry involving scandium complexes derived from ScCl₃. rsc.org For complexes like (Cp*₂Sc)₂(μ-η¹:η¹-N₂), DFT calculations are consistent with a triplet ground state and help to rationalize the observed bond lengths and reactivity. rsc.org These computational models can explore the molecular orbitals involved in the Sc-N₂ interaction, showing, for instance, that the LUMO (Lowest Unoccupied Molecular Orbital) may be localized on the dinitrogen moiety, which is a prerequisite for successful reduction. rsc.org

Transition State Characterization in Scandium-Catalyzed Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of scandium-catalyzed reactions. By modeling the potential energy surface of a reaction, researchers can identify and characterize the transition states, which are the highest energy points along the reaction coordinate and are critical for understanding reaction rates and selectivity.

In scandium-catalyzed carbene transfer reactions, for instance, computational studies have been used to determine the preferred pathway for carbene formation. DFT calculations revealed that for a scandium(III)-catalyzed reaction involving a diazo compound, the formation of a metal-ligated free carbene is kinetically favored over the formation of a scandium-carbene complex. sci-hub.se The transition state for the free carbene formation (TS-20 in the study) was found to have a lower activation free energy than the transition state leading to the Sc-carbene (TS-19). sci-hub.se This finding suggests that the scandium(III) catalyst primarily functions as a Lewis acid to promote the decomposition of the diazo compound without forming a direct scandium-carbene bond. sci-hub.sesioc-journal.cn

Furthermore, transition state analysis is crucial for explaining stereoselectivity in asymmetric catalysis. In the scandium-catalyzed domino Michael/elimination reaction of 3-substituted oxindoles, two different transition state models were proposed to explain the observed regioselectivity depending on the substrate. mdpi.com When β-nitroenones are used, the substrate is thought to coordinate to the scandium center through its benzoyl group (TS1). In contrast, β-nitroacrylates are proposed to chelate to the metal via the nitro group (TS2). mdpi.com These differing coordination modes in the transition state effectively control whether the reaction proceeds through a β-selective or α-selective conjugate addition. mdpi.com Similarly, in a scandium-catalyzed asymmetric allylsilane annulation reaction, the formation of the active catalyst and its interaction with the substrates were probed through a combination of spectroscopy, calorimetry, and computational modeling to understand the factors governing reaction rate and enantioselectivity. nsf.gov

Interactive Table: Calculated Activation Free Energies in Scandium-Catalyzed Carbene Formation
Transition StateDescriptionCatalystActivation Free Energy (kcal/mol)Source
TS-19 Formation of Sc-carbene complexScandium(III)Higher sci-hub.se
TS-20 Formation of metal-ligated free carbeneScandium(III)Lower sci-hub.se

This table illustrates the kinetic preference for the formation of a free carbene over a scandium-carbene complex in Sc(III)-catalyzed reactions, as determined by DFT calculations.

Predictive Modeling of this compound Reactivity and Selectivity

Building on the insights gained from transition state characterization, computational chemistry also enables the development of predictive models for reaction outcomes. These models can forecast reactivity and selectivity, thereby accelerating the discovery and optimization of new catalytic systems.

A notable example is the development of a charge-based model to predict regioselectivity in the scandium-catalyzed hydroaminoalkylation of olefins. acs.org After DFT calculations established that electronic factors were the primary drivers of regioselectivity, researchers investigated whether a simpler descriptor could predict the outcome without the need for complex transition state calculations for every new substrate. acs.org They found a strong correlation between the observed regioselectivity and the Mulliken charge distribution on the carbon atoms of the olefin's double bond. acs.org The nucleophilic carbon center with a more negative charge was found to preferentially attack the electrophilic scandium center. acs.org This charge distribution analysis for 15 different olefin substrates successfully predicted the experimental outcomes, providing a simple yet powerful predictive tool for this class of reactions. acs.org

More advanced approaches leverage machine learning (ML) to build predictive models from large datasets of reaction information. A framework for large-scale transition state screening for catalysts (CaTS) has been developed, which integrates automated structure generation with an ML force field-based Nudged Elastic Band (NEB) method. chemrxiv.org This allows for the high-throughput exploration of transition states at speeds thousands of times faster than conventional DFT methods. chemrxiv.org While initially validated on small-molecule reactions and other metal-organic complexes, this methodology is directly applicable to this compound-based catalytic systems. By training the model on a dataset of scandium-catalyzed reactions, it could achieve DFT-level accuracy at a fraction of the computational cost, enabling the rapid screening of thousands of potential ligand-catalyst combinations to identify top-performing candidates. chemrxiv.org

Mechanistic studies also contribute to the generation of predictive models. By thoroughly investigating the reaction mechanism, as in the scandium-catalyzed asymmetric allylsilane annulation, researchers can identify the key factors controlling the reaction, such as the role of the counterion and the effect of ligand sterics. nsf.gov This detailed understanding allows for the creation of predictive models that can guide the optimization of reaction conditions and the design of more efficient and selective catalysts. nsf.gov

Interactive Table: Predictive Models for Scandium-Catalyzed Reactions
Model TypePrincipleApplicationPredicted OutcomeSource
Charge-Based Model Correlation of Mulliken charge on olefin carbons with reaction pathway.Hydroaminoalkylation of olefins.Regioselectivity. acs.org
Machine Learning (CaTS) ML force field-based transition state searching.General catalyst discovery.Transition state energy, reaction kinetics. chemrxiv.org
Mechanistic Model In-depth analysis of reaction kinetics, intermediates, and catalyst states.Asymmetric allylsilane annulation.Reaction rate and enantioselectivity. nsf.gov

This table summarizes different computational models used to predict the reactivity and selectivity of scandium-catalyzed chemical transformations.

Emerging Research Directions and Future Prospects in Scandium Chloride Chemistry

Recent advancements in materials science, sustainable chemistry, and nanotechnology have brought scandium chloride (ScCl₃) to the forefront of innovative research. As a versatile precursor and catalyst, its unique properties are being harnessed to address contemporary challenges in technology and environmental management. This article explores the emerging research directions and future prospects of this compound chemistry, focusing on its integration into advanced materials, its role in a circular economy, interdisciplinary frontiers, and the challenges that lie ahead.

Q & A

Q. What are the optimal methods for synthesizing anhydrous scandium chloride, and how do reaction conditions influence purity?

Anhydrous ScCl₃ is typically synthesized via direct chlorination of scandium oxide (Sc₂O₃) using agents like thionyl chloride (SOCl₂) or ammonium chloride (NH₄Cl) under inert conditions. Key parameters include temperature (200–400°C), reaction time (6–24 hours), and stoichiometric ratios. Post-synthesis purification via sublimation or recrystallization in dry solvents (e.g., THF) is critical to achieve >99% purity . Contamination risks arise from residual moisture, necessitating strict anhydrous handling protocols .

Q. How should this compound be handled to ensure laboratory safety and reproducibility?

ScCl₃ is hygroscopic and reacts violently with water, requiring storage in sealed desiccators under argon. Personal protective equipment (PPE) must include nitrile gloves, EN166-certified goggles, and flame-retardant lab coats. Glove integrity checks and proper disposal protocols are mandatory to avoid skin exposure . For reproducibility, document ambient humidity levels, glovebox conditions, and solvent drying methods (e.g., molecular sieves) in experimental logs .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound complexes?

X-ray diffraction (XRD) is the gold standard for structural elucidation, particularly for ScCl₃·6H₂O hexahydrate vs. anhydrous forms. Pair with Raman spectroscopy to identify Sc–Cl vibrational modes (~250–350 cm⁻¹) and NMR (¹H, ¹³C) to confirm ligand coordination in organometallic complexes. Note that paramagnetic impurities may distort NMR signals, requiring rigorous sample purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., enthalpy of formation)?

Discrepancies in thermodynamic data often stem from differences in synthesis routes or measurement techniques. For example, calorimetric studies using ScCl₃·6H₂O may yield higher ΔHf values due to hydration energy. To reconcile contradictions:

  • Compare samples synthesized via identical protocols.
  • Validate calorimetry with complementary methods (e.g., Knudsen effusion mass spectrometry).
  • Apply error-propagation analysis to quantify uncertainties in impurity levels .

Q. What experimental strategies mitigate ligand disproportionation in this compound-catalyzed reactions?

ScCl₃ is widely used in Lewis acid catalysis (e.g., Friedel-Crafts alkylation), but ligand redistribution can destabilize active species. Solutions include:

  • Pre-complexation : Pre-treat ScCl₃ with stabilizing ligands (e.g., triflates) to form [Sc(OTf)₃], reducing chloride dissociation.
  • Solvent optimization : Use low-polarity solvents (toluene) to minimize ionic dissociation.
  • In situ monitoring : Employ UV-Vis or EPR spectroscopy to track ligand exchange dynamics during catalysis .

Q. How do computational models improve the design of this compound-based materials?

Q. How should researchers address low reproducibility in this compound-mediated polymerization studies?

Variability in molecular weight distributions often arises from trace moisture or oxygen. Mitigation steps:

  • Standardize monomer-to-catalyst ratios (e.g., 100:1 for ring-opening polymerization).
  • Use Karl Fischer titration to quantify solvent moisture (<10 ppm).
  • Report polydispersity indices (PDI) alongside Gel Permeation Chromatography (GPC) calibration curves .

Q. What statistical approaches are recommended for analyzing this compound’s role in rare-earth separation efficiency?

For liquid-liquid extraction studies, apply multivariate regression to correlate separation factors (β) with variables like pH, ligand concentration, and ionic strength. Use ANOVA to assess the significance of Sc³⁺ vs. competing ions (e.g., La³⁺, Y³⁺). Include error bars from triplicate trials .

Future Research Directions

  • Mechanistic gaps : Explore ScCl₃’s role in asymmetric catalysis using chiral ligands.
  • Environmental impact : Develop life-cycle assessments for ScCl₃ synthesis waste streams.
  • Advanced characterization : Apply in-situ TEM to observe ScCl₃ nanoparticle formation in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.